molecular formula C21H17BrClNO4 B14099024 1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14099024
M. Wt: 462.7 g/mol
InChI Key: BTBQIDZUEVYKIV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the carbon-carbon bonds between the bromophenyl and pyrrole moieties . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the bromophenyl group would produce a phenyl derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H17BrClNO4

Molecular Weight

462.7 g/mol

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(3-hydroxypropyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H17BrClNO4/c1-11-8-16-14(10-15(11)23)19(26)17-18(12-4-2-5-13(22)9-12)24(6-3-7-25)21(27)20(17)28-16/h2,4-5,8-10,18,25H,3,6-7H2,1H3

InChI Key

BTBQIDZUEVYKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Br)CCCO

Origin of Product

United States

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